Lipophilicity (XLogP3) Comparison: Fluorinated vs. Non-Fluorinated Phenyl Propanone Analogs
The target compound, featuring a 2-fluorophenyl group, possesses a computed XLogP3 of 1.8 [1]. In contrast, the non-fluorinated 3-(o-tolyl) analog (1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one) exhibits a higher XLogP3 of 2.3 due to the increased hydrophobicity of the methyl substituent . This 0.5 log unit difference is significant for applications where balanced hydrophilicity is critical, such as in JAK inhibitor programs optimized for aqueous solubility and topical ocular delivery, where an ideal XLogP3 range of 1–3 is targeted [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-(o-tolyl) analog (C17H20N4O, MW 296.37): XLogP3 = 2.3 |
| Quantified Difference | Δ XLogP3 = 0.5 (lower for target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced off-target binding, making this compound more suitable for aqueous formulation or topical delivery than more hydrophobic analogs.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126853409, 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. Retrieved April 29, 2026. View Source
- [2] Gordhan, H.M., Miller, S.T., et al. (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold. J. Med. Chem., 66(13), 8929-8950. View Source
